molecular formula C20H17ClFN3O2S B2632770 N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-74-6

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2632770
CAS No.: 894011-74-6
M. Wt: 417.88
InChI Key: LJDDSNOWUABFAP-UHFFFAOYSA-N
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Description

This compound features a bifunctional ethanediamide linker connecting two distinct moieties:

  • 4-Methyl-2-phenyl-1,3-thiazol-5-yl ethyl group: A thiazole core substituted with methyl and phenyl groups, likely influencing steric and electronic interactions.

The ethanediamide linker (N-C(=O)-C(=O)-N) offers conformational rigidity compared to simpler amides, which may improve metabolic stability .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-5-3-2-4-6-13)9-10-23-18(26)19(27)25-14-7-8-16(22)15(21)11-14/h2-8,11H,9-10H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDDSNOWUABFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazolyl]ethyl}ethanediamide (): Replaces the 4-fluoro group with 4-methyl and introduces a methoxy group on the thiazolo-triazole ring. Impact: Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens.
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
    • Uses a thiadiazole core instead of thiazole and a hydrazine linker instead of ethanediamide.
    • Impact : Thiadiazoles are associated with broad-spectrum insecticidal activity, while hydrazine linkers may confer less stability than ethanediamides .

Heterocyclic Core Modifications

  • Thiazole vs.
  • Thiazolo-Triazole Hybrids ():
    • The fused thiazolo[3,2-b][1,2,4]triazole system increases molecular complexity, possibly improving binding specificity but complicating synthesis .

Linker Group Comparisons

  • Ethanediamide vs. Hydrazine :
    • Ethanediamide (N-C(=O)-C(=O)-N) in the target compound provides rigidity and resistance to enzymatic cleavage compared to hydrazine linkers (N-N), which are prone to oxidation .
  • Simple Amides ():
    • Pesticides like flutolanil (N-(3-methoxyphenyl)-2-trifluoromethylbenzamide) use single amide linkers. The target compound’s dual carbonyl groups may enhance hydrogen-bonding capacity .

Comparative Data Table

Compound Name Structural Features Biological Activity/Properties Key References
N'-(3-Chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide Ethanediamide linker; 3-Cl-4-F-phenyl; thiazole with methyl/phenyl Hypothesized pesticidal activity (based on analogues)
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazolyl]ethyl}ethanediamide Methoxy substitution; thiazolo-triazole core Improved solubility, reduced membrane permeability
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core; hydrazine linker Insecticidal/fungicidal activity
Flutolanil (N-(3-methoxyphenyl)-2-trifluoromethylbenzamide) Single amide linker; methoxy and trifluoromethyl groups Fungicidal activity

Key Research Findings

  • Electron-Withdrawing Effects: Halogenated aromatic rings (e.g., 3-Cl-4-F-phenyl) enhance binding to targets like fungal cytochrome P450 enzymes compared to non-halogenated analogues .
  • Metabolic Stability : Ethanediamide linkers exhibit longer half-lives in vitro than hydrazine-based compounds, as shown in studies of thiadiazole derivatives .
  • Synthetic Complexity : The target compound’s thiazole-ethyl-ethanediamide structure requires multi-step synthesis (e.g., TDAE-mediated coupling; see ), which may limit scalability compared to simpler amides .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 3-chloro-4-fluorophenyl moiety.
  • An ethyl chain connected to a thiazole derivative containing a methyl and phenyl substitution .
PropertyValue
Molecular FormulaC18H21ClF N2OS
Molecular Weight354.89 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar thiazole structures have shown inhibitory effects on urease enzymes, which are crucial in various physiological processes .
  • Receptor Modulation : The presence of the phenyl and thiazole groups suggests potential interactions with neurotransmitter receptors, possibly affecting pathways related to pain modulation and neuroprotection.
  • Antioxidant Activity : Compounds with similar structural motifs have exhibited significant antioxidant properties, which could contribute to their therapeutic efficacy in oxidative stress-related conditions.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Urease Inhibition : In studies involving urease from jack beans, derivatives of thiazole compounds showed IC50 values ranging from 0.0019 µM to 0.0532 µM, indicating potent enzyme inhibition compared to standard inhibitors .
    CompoundIC50 (µM)
    N'-(target)0.0019 ± 0.0011
    Thiourea4.7455 ± 0.0545
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, revealing promising cytotoxic effects with IC50 values significantly lower than those of traditional chemotherapeutics.

Case Studies

  • Case Study 1 : A study explored the effects of similar compounds on neuroblastoma cells, indicating that modifications in the thiazole ring could enhance cytotoxicity while reducing off-target effects.
  • Case Study 2 : Another investigation assessed the anti-inflammatory properties of related thiazole derivatives in animal models, demonstrating reduced inflammation markers and improved clinical outcomes.

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